Ethyl Penta-2,4-dienoate
CAS No.: 13038-12-5
Cat. No.: VC8362136
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13038-12-5 |
|---|---|
| Molecular Formula | C7H10O2 |
| Molecular Weight | 126.15 g/mol |
| IUPAC Name | ethyl penta-2,4-dienoate |
| Standard InChI | InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h3,5-6H,1,4H2,2H3 |
| Standard InChI Key | MOJNQUDSDVIYEO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C=CC=C |
| Canonical SMILES | CCOC(=O)C=CC=C |
Introduction
Chemical Identity and Structural Features
Ethyl penta-2,4-dienoate, systematically named ethyl (2E,4E)-penta-2,4-dienoate, belongs to the ester class of organic compounds. Its structure comprises a five-carbon diene backbone (), where the ester functional group is conjugated with two double bonds. This conjugation confers unique electronic properties, making the compound highly reactive in pericyclic reactions such as the Diels-Alder cycloaddition .
Physical and Chemical Properties
Ethyl penta-2,4-dienoate exhibits distinct physicochemical characteristics that influence its handling and applications:
Table 1: Physical Properties
| Property | Value |
|---|---|
| Density | |
| Boiling Point | |
| Flash Point | |
| Vapor Pressure | |
| Refractive Index | 1.441 |
| LogP (Octanol-Water) | 1.291 |
The low vapor pressure () suggests moderate volatility, while the logP value () indicates moderate hydrophobicity, favoring solubility in organic solvents like ethyl acetate or dichloromethane. The refractive index () aligns with typical esters, reflecting its polarizable electron cloud .
Industrial Applications and Uses
Ethyl penta-2,4-dienoate is primarily employed in industrial settings, though specific applications are often proprietary. Its conjugated diene system renders it valuable in:
Polymer Chemistry
The compound may act as a comonomer in copolymerization reactions, contributing to the synthesis of specialty polymers with tailored flexibility or thermal stability. For example, its incorporation into polyacrylate backbones could enhance UV resistance in coatings .
Organic Synthesis
As a diene, it participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to form six-membered cycloadducts. These intermediates are pivotal in synthesizing natural products and pharmaceuticals, though detailed studies are scarce in publicly available literature .
Fragrance and Flavor Precursors
The ester functional group is a common motif in aroma compounds. While direct use in fragrances is undocumented, derivatives of ethyl penta-2,4-dienoate could contribute to fruity or green odor profiles in perfumery .
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